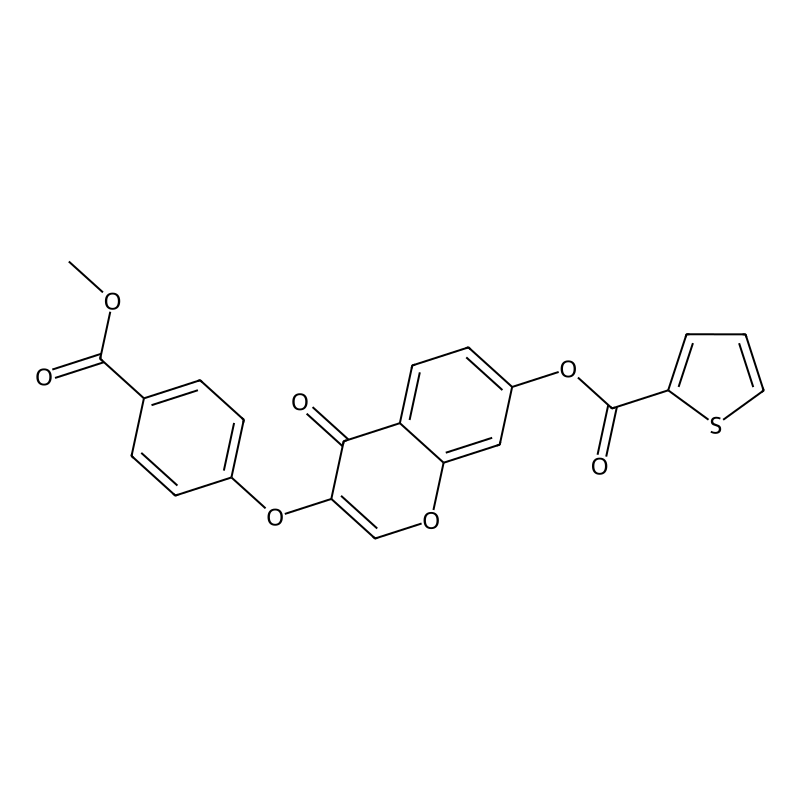3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- Novel Material Science Applications: The molecule contains a combination of functional groups commonly found in organic materials with potential applications in areas like dyes, pigments, or optoelectronic devices.
- Biological Activity Studies: The presence of the chromenone and thiophene moieties suggests potential for biological activity. These moieties are found in various natural products with diverse bioactivities []. 3-(4-MCPhO)-7-TC-chromen-4-one could be a target for screening against various biological targets to assess its potential for drug discovery.
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromenone derivatives. It features a chromenone core, characterized by a bicyclic structure known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound's structure includes a thiophene moiety and a methoxycarbonyl substituent, which enhance its chemical reactivity and potential applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 341.37 g/mol. Its structural representation reveals distinct functional groups that significantly influence its reactivity and biological interactions.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Nucleophilic substitution: The thiophene ring can participate in nucleophilic aromatic substitution reactions.
- Reduction: The carbonyl groups may be reduced to alcohols or other functional groups under appropriate conditions.
The reaction conditions must be optimized for each transformation, considering factors such as temperature, solvent choice, and reaction time to maximize yield and purity .
This compound has been studied for its potential biological activities. Notably, chromenone derivatives are known for their diverse pharmacological properties, including:
- Anti-inflammatory effects: These compounds may inhibit pathways involved in inflammation.
- Antimicrobial activity: They have shown effectiveness against various bacterial strains.
- Antioxidant properties: The presence of phenolic structures contributes to their ability to scavenge free radicals.
Experimental studies are necessary to elucidate the specific pathways through which this compound exerts its effects on biological systems.
The synthesis of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach includes:
- Formation of the chromenone core: This may involve cyclization reactions between appropriate precursors.
- Introduction of the thiophene moiety: This can be achieved through coupling reactions.
- Functionalization: The methoxycarbonyl group can be introduced via esterification or acylation methods.
Specific conditions such as temperature control, choice of solvents (e.g., acetic anhydride), and catalysts are crucial for facilitating these reactions. Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure .
3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has potential applications in:
- Pharmaceuticals: It may serve as a lead compound in the development of new therapeutic agents targeting inflammation or microbial infections.
- Agriculture: Its antimicrobial properties could be explored for use in crop protection.
- Material science: The unique structural features might allow for applications in organic electronics or photonic devices.
Interaction studies involving this compound typically focus on its binding affinities with biological targets, such as enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
Experimental approaches may include:
- Molecular docking studies: To predict how the compound interacts with specific targets.
- In vitro assays: To evaluate biological activity against cell lines or microbial cultures.
Further research is necessary to fully understand these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-OXO-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate | Structure | Contains trifluoromethyl group; potential for enhanced lipophilicity. |
| 4-OXO-3-PHENOXY-4H-CHROMEN-7-YL (2S)-2-[tert-butoxycarbonyl]amino]-4-methylpentanoate | Structure | Features a phenoxy group; studied for anti-inflammatory properties. |
| 3-(4-hydroxyphenyl)-6-methylchromen-4-one | Structure | Known for antioxidant properties; lacks thiophene moiety. |
These compounds highlight the uniqueness of 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate due to its specific combination of functional groups and heterocycles, which may confer distinct biological activities and chemical reactivities compared to others in its class .








